Dbco-NH-(CH2)4cooh
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Overview
Description
The compound Dbco-NH-(CH2)4cooh is an alkyl chain-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-NH-(CH2)4cooh typically involves the following steps:
Formation of the DBCO group: The dibenzocyclooctyne (DBCO) group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of the alkyl chain: The alkyl chain (-(CH2)4-) is introduced through nucleophilic substitution reactions.
Introduction of the carboxyl group: The carboxyl group (COOH) is added via oxidation reactions or through the use of carboxylating agents
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group in Dbco-NH-(CH2)4cooh reacts with azide-containing molecules to form stable triazole rings
Amidation Reactions: The carboxyl group (COOH) can react with amine-containing compounds to form amide bonds.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature without the need for copper catalysts
Amidation Reactions: Often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Major Products:
Triazole Rings: Formed from SPAAC reactions
Amides: Formed from amidation reactions.
Scientific Research Applications
Dbco-NH-(CH2)4cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems
Medicine: Utilized in the development of targeted therapies for diseases such as cancer by selectively degrading disease-causing proteins
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Dbco-NH-(CH2)4cooh involves its role as a PROTAC linker:
Target Protein Binding: The DBCO group binds to the target protein through SPAAC reactions with azide-containing molecules
E3 Ubiquitin Ligase Recruitment: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase, bringing the target protein in close proximity to the ligase
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparison with Similar Compounds
Dbco-NH-(CH2)3cooh: Similar structure but with a shorter alkyl chain.
Dbco-NH-(CH2)5cooh: Similar structure but with a longer alkyl chain.
Dbco-NH-(CH2)4-NH2: Similar structure but with an amine group instead of a carboxyl group
Uniqueness: Dbco-NH-(CH2)4cooh is unique due to its optimal alkyl chain length, which provides a balance between flexibility and stability in PROTAC synthesis. The presence of the carboxyl group allows for versatile conjugation with various biomolecules .
Properties
IUPAC Name |
6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-22(11-5-6-12-24(29)30)25-16-15-23(28)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2,(H,25,27)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJBJOBCKOQKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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